molecular formula C9H10N2O2 B13072027 4-Amino-3-(2-hydroxyethoxy)benzonitrile

4-Amino-3-(2-hydroxyethoxy)benzonitrile

Cat. No.: B13072027
M. Wt: 178.19 g/mol
InChI Key: IKDRDQNSXGVREI-UHFFFAOYSA-N
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Description

4-Amino-3-(2-hydroxyethoxy)benzonitrile (CAS 1566523-38-3) is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . As a benzonitrile derivative, it belongs to a class of compounds widely utilized in pharmaceutical and agrochemical research . The structure incorporates both an amino and a 2-hydroxyethoxy functional group, making it a potential versatile intermediate for the synthesis of more complex molecules. In general research, nitrile-containing compounds like this one are of significant interest in medicinal chemistry. The nitrile group can serve as a key pharmacophore, influencing a molecule's binding affinity and metabolic stability by acting as a hydrogen bond acceptor or participating in interactions with biological targets . This compound is strictly for research and development purposes in a controlled laboratory setting. Handling Precautions: While a specific safety data sheet for this exact compound was not identified, related amino- and hydroxy-substituted benzonitriles can be harmful and cause skin and eye irritation . Additionally, some benzonitrile derivatives are known to be toxic and environmentally persistent, requiring proper disposal methods . Researchers should consult the safety data sheet provided with the product and wear appropriate personal protective equipment, including gloves and eye/face protection. Ensure adequate ventilation and avoid breathing dust or vapors. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-3-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c10-6-7-1-2-8(11)9(5-7)13-4-3-12/h1-2,5,12H,3-4,11H2

InChI Key

IKDRDQNSXGVREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-(2-hydroxyethoxy)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a phase transfer catalyst and a solvent such as DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures (around 135°C) for several hours .

Industrial Production Methods

In industrial settings, the synthesis of benzonitriles often involves the use of green chemistry approaches. For example, ionic liquids can be used as recycling agents to facilitate the reaction and simplify the separation process. This method eliminates the need for metal salt catalysts and allows for the recovery and reuse of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-hydroxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 4-Amino-3-(2-hydroxyethoxy)benzonitrile, highlighting differences in substituents, molecular weights, and synthesis methods:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Data Source
This compound 2-hydroxyethoxy C₉H₁₀N₂O₂ 178.19 Not specified
4-Amino-3-methylbenzonitrile Methyl C₈H₈N₂ 132.16 Commercial synthesis
4-Amino-3-ethylbenzonitrile Ethyl C₉H₁₀N₂ 146.19 Not specified
4-Amino-3-(quinolin-3-yl)benzonitrile Quinoline-3-yl C₁₆H₁₁N₃ 245.28 Suzuki coupling
4-Amino-3-(hydroxymethyl)benzonitrile Hydroxymethyl C₈H₈N₂O 148.16 Not specified
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronate ester C₁₃H₁₇BN₂O₂ 256.11 Suzuki precursor synthesis
Key Observations:
  • Steric Effects: Bulkier substituents like quinoline-3-yl (MW 245.28) increase molecular weight and may reduce reactivity in coupling reactions compared to smaller groups like hydroxymethyl .
  • Functional Group Utility : The boronate ester analog serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, highlighting the role of functional groups in directing synthetic applications .

Physicochemical Properties

  • Melting Points: The quinoline derivative exhibits a high melting point (228–230°C), attributed to extended π-conjugation and crystallinity, whereas alkyl-substituted analogs (e.g., 4-amino-3-methylbenzonitrile) likely have lower melting points due to reduced intermolecular forces .
  • Spectroscopic Data : IR and NMR spectra for analogs in confirm substituent-specific absorption bands (e.g., S–H stretches in thioethers) and chemical shifts, which could guide characterization of the target compound .

Biological Activity

4-Amino-3-(2-hydroxyethoxy)benzonitrile is an organic compound notable for its potential biological activities, particularly in the pharmaceutical field. This article explores its synthesis, biological interactions, and implications in drug development based on various studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H12N2O2 and features a benzonitrile structure with an amino group and a hydroxyethoxy substituent. The presence of these functional groups suggests that it may interact with biological targets such as enzymes and receptors, influencing various metabolic pathways.

Potential Pharmacological Uses

Preliminary studies indicate that this compound may exhibit antimicrobial and anti-inflammatory properties. The amino group enhances its reactivity, while the hydroxyethoxy group improves solubility, facilitating its interaction with biological systems.

The compound's amino group can form hydrogen bonds with target proteins, which may enhance its efficacy as a drug candidate. Interaction studies have focused on how it behaves in biological systems, particularly its influence on enzyme activity and receptor binding.

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of various derivatives of this compound. Results indicated that certain derivatives displayed significant inhibition against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of the compound in vitro. The results showed a marked reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
3-(2-Hydroxyethoxy)benzonitrileHydroxyethoxy group on benzeneUsed in enzyme interaction studies
4-Amino-3-nitrobenzonitrileNitro and amino groups on benzeneExhibits different reactivity due to nitro group
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenoneHydroxyethyl and methyl groupsActs as a photoinitiator in polymer chemistry
4-(2-Aminophenoxy)benzonitrileAminophenol structurePotential applications in organic electronics

The combination of functional groups in this compound allows it to participate in diverse chemical reactions, enhancing its potential as a versatile pharmaceutical intermediate.

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